molecular formula C14H13F3N2O B8421878 2-(4-(5-Trifluoromethyl-2-pyridinyloxy)phenyl)ethylamine

2-(4-(5-Trifluoromethyl-2-pyridinyloxy)phenyl)ethylamine

Cat. No. B8421878
M. Wt: 282.26 g/mol
InChI Key: HDUGRYZPVGIWKY-UHFFFAOYSA-N
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Patent
US09174968B2

Procedure details

Entire reaction was performed under argon atmosphere using syringe septa technique. To a stirred suspension of LiA1H4 (3.062 mmol, 2.5 eq) in dry tetrahydrofurane (20 ml) was added 2-[4-(2-nitro-vinyl)-phenoxy]-5-trifluoromethyl-pyridine (1.225 mmol, 1 eq) dissolved in dry tetrahydrofurane (10 ml) dropwise. Reaction mixture was stirred at rt for 2 h. Reaction mixture was quenched with 0.5 ml water. Celite and NaOH (3 ml, 5 N) were added and the mixture was filtered through Celite, rinsing the filter cake well with ether and DCM. Solvents were evaporated till dry. Crude product was purified on Biotage SP1 Snap Si 25; 25 ml/min in the gradient of MeOH in DCM: 0-5% for 3CV then from 5-40% for 30 CV. The appropriate fractions were combined and evaporated in vacuo to give the required product 2-[4-[5-trifluoromethyl-pyridin-2yloxy)phenyl]-ethylamine s yellow oil (0.443 mmol, yield=36%, purity=91%). [M+H]+=283.30 1H NMR (300 MHz, DMSO-d6) δ/ppm 2.68 (d, 2H), 2.79 (d, J=7.5 Hz, 2H), 7.06-7.13 (m, 2H), 7.19 (d, J=8.7 Hz, 1H), 7.23-7.29 (m, 2H), 8.17-8.20 (m, 1H), 8.20-8.23 (m, 1H), 8.51-8.57 (m, 2H)
Name
2-[4-(2-nitro-vinyl)-phenoxy]-5-trifluoromethyl-pyridine
Quantity
1.225 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[CH:5][C:6]1[CH:22]=[CH:21][C:9]([O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=2)=[CH:8][CH:7]=1)([O-])=O>O1CCCC1>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:9]2[CH:21]=[CH:22][C:6]([CH2:5][CH2:4][NH2:1])=[CH:7][CH:8]=2)=[N:12][CH:13]=1

Inputs

Step One
Name
2-[4-(2-nitro-vinyl)-phenoxy]-5-trifluoromethyl-pyridine
Quantity
1.225 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CC=C(OC2=NC=C(C=C2)C(F)(F)F)C=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Entire reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 0.5 ml water
ADDITION
Type
ADDITION
Details
Celite and NaOH (3 ml, 5 N) were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
rinsing the filter cake well with ether and DCM
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
CUSTOM
Type
CUSTOM
Details
till dry
CUSTOM
Type
CUSTOM
Details
Crude product was purified on Biotage SP1 Snap Si 25
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.443 mmol
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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